1-(2-Amino-3-ethylphenyl)ethanol

Descripción general

Descripción

“1-(2-Amino-3-ethylphenyl)ethanol” is a chemical compound that is structurally similar to ethanolamine . Ethanolamine, also known as 2-aminoethanol, is a naturally occurring organic chemical compound that contains both a primary amine and a primary alcohol . It is a colorless, viscous liquid with an odor reminiscent of ammonia .

Molecular Structure Analysis

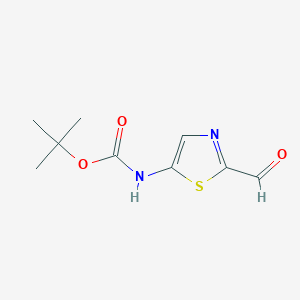

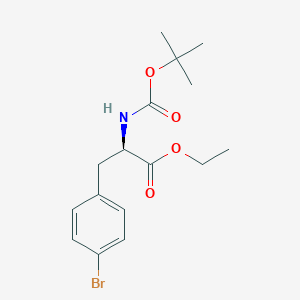

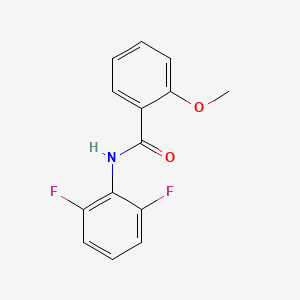

The molecular structure of “1-(2-Amino-3-ethylphenyl)ethanol” includes a total of 27 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Aplicaciones Científicas De Investigación

Structural Modification and β-Receptor Differentiation

1-(2-Amino-3-ethylphenyl)ethanol's structural modification, such as adding a methyl or ethyl group at the carbon alpha to the nitrogen, impacts sympathomimetic activity. Research by Lands, Ludueña, and Buzzo (1967) suggests that β-receptor populations can be categorized into β-1 and β-2 types, which are found in various tissues like the heart, adipose tissue, and bronchioles. This differentiation is crucial in understanding receptor activities in different parts of the body (Lands, Ludueña, & Buzzo, 1967).

Liquid-Phase Dehydration Studies

Schul’tsev and Panarin (2010) explored the liquid-phase dehydration of similar compounds, including 1-(4-aminophenyl)ethanol, revealing valuable insights into chemical transformations under specific conditions. Their findings contribute to the understanding of reactions involving aminoethylphenol derivatives and their potential applications in various chemical processes (Schul’tsev & Panarin, 2010).

Isoquinoline Syntheses

Research by Kametani et al. (1970) on the synthesis of compounds like 2-amino-(3-hydroxyphenyl) ethanol (related to 1-(2-Amino-3-ethylphenyl)ethanol) demonstrates its use in isoquinoline syntheses. This study underscores the compound's role in the creation of various heterocyclic compounds, potentially relevant in pharmaceutical and synthetic chemistry (Kametani et al., 1970).

Enzymatic Synthesis of Chiral Intermediates

Investigations like those by Liu, Zheng, Imanaka, and Jian-He Xu (2014) into the enzymatic synthesis of chiral intermediates, such as 1-(3’,4’-methylenedioxyphenyl) ethanol, highlight the compound's significance in producing optically pure intermediates for complex molecules. This has implications for the synthesis of specific pharmaceutical agents (Liu, Zheng, Imanaka, & Jian-He Xu, 2014).

Spectroscopic Characterization in Coordination Chemistry

The research by Enamullah (2010) on the spectroscopic characterization of complexes involving derivatives of amino alcohols, such as 1-(2-Amino-3-ethylphenyl)ethanol, demonstrates the compound's utility in understanding the coordination chemistry of complex molecules. This is particularly relevant in fields like catalysis and materials science (Enamullah, 2010).

Synthetic Applications in Thio-1,3,4-Oxadiazol-2-yl Derivatives

Shafi, Rajesh, and Senthilkumar (2021) conducted a study on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using compounds like 1-(2-Amino-3-ethylphenyl)ethanol. This research contributes to the understanding of how such compounds can be used in the production of industrially relevant chemicals (Shafi, Rajesh, & Senthilkumar, 2021).

Propiedades

IUPAC Name |

1-(2-amino-3-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-7,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANJWZLBTPXHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910776 | |

| Record name | 1-(2-Amino-3-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-ethylphenyl)ethanol | |

CAS RN |

108562-68-1 | |

| Record name | Benzenemethanol, 2-amino-3-ethyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108562681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-3-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-Acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B3341798.png)

![1,4-Bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B3341818.png)

![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)